Epiglobulol

Übersicht

Beschreibung

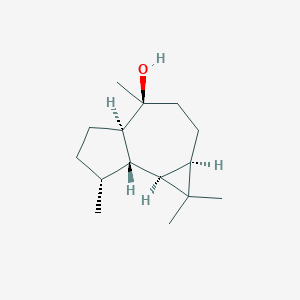

Epiglobulol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a stereoisomer of globulol and is found in various essential oils, including those from eucalyptus and other plants . This compound is known for its antibacterial and antifungal properties, making it a compound of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Medizinische Forschung

Epiglobulol: ist eine Sesquiterpenverbindung, die in verschiedenen Heilpflanzen identifiziert wurde. Es ist bekannt für seine potenziellen therapeutischen Eigenschaften. In der medizinischen Forschung könnte this compound auf seine schmerzlindernden und entzündungshemmenden Eigenschaften untersucht werden, da dies allgemeine Merkmale vieler Sesquiterpene sind . Weitere Studien könnten seine Rolle in der Aromatherapie und Phytotherapie untersuchen, wo es durch die Aufnahme in ätherische Öle zur Behandlung von Krankheiten beitragen kann .

Umweltanalyse

In der Umweltwissenschaft könnte This compound als Bioindikator zur Überwachung der Gesundheit von Ökosystemen verwendet werden. Sein Vorkommen und seine Konzentration in Pflanzenproben können den Grad bestimmter Umweltfaktoren wie Schadstoffe oder die Auswirkungen des Klimawandels auf die Vegetation anzeigen.

Industrielle Anwendungen

This compound: hat aufgrund seiner aromatischen Eigenschaften potenzielle Anwendungen in der Duftstoffindustrie. Es könnte in der Formulierung von Parfüms und Düften verwendet werden. Zusätzlich könnte seine chemische Stabilität es zu einem Kandidaten für die Verwendung in nichtflüchtigen Matrizen industrieller Produkte machen .

Biotechnologieforschung

In der Biotechnologie könnte This compound in Gentechnik- und mikrobiellen Fermentationsprozessen eingesetzt werden. Seine Rolle bei der Synthese komplexer organischer Verbindungen und als Vorläufer für bioaktive Moleküle könnte entscheidend für die Entwicklung neuer biotechnologischer Anwendungen sein .

Landwirtschaftliche Studien

This compound: könnte Anwendungen in der Landwirtschaft haben, insbesondere im Bereich des Schädlingsmanagements und des Pflanzenschutzes. Sein natürliches Vorkommen in bestimmten Pflanzen deutet darauf hin, dass es eine Rolle bei den Abwehrmechanismen von Pflanzen spielen könnte, die zur Entwicklung natürlicher Pestizide oder Herbizide genutzt werden können .

Materialwissenschaften

In den Materialwissenschaften könnte This compound auf seine Eigenschaften untersucht werden, wenn es in Polymere und Beschichtungen eingearbeitet wird. Sein Potenzial, die Haltbarkeit oder Bioabbaubarkeit von Materialien zu verbessern, könnte zu innovativen Anwendungen in der nachhaltigen Materialentwicklung führen .

Wirkmechanismus

Target of Action

Epiglobulol, a sesquiterpenoid , has been found to inhibit the recombinant human UDP-glucuronosyltransferase (UGT) 2B7 . UGT2B7 is an enzyme involved in the metabolism and elimination of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

It is known that this compound can inhibit the activity of ugt2b7 , which may lead to changes in the metabolism and elimination of certain substances in the body.

Biochemical Pathways

This compound is thought to be involved in the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a key role in generating NADPH and pentoses (5-carbon sugars). NADPH is used in reductive biosynthesis reactions within cells, and pentoses are essential for the synthesis of nucleotides .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

It has been reported to show antibacterial activities and can strongly inhibit the growth of foodborne microorganisms . This suggests that this compound may have potential applications in the treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the individual’s diet, lifestyle, and exposure to other environmental contaminants can also influence the compound’s action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epiglobulol can be synthesized through a stereodivergent gold(I)-catalyzed reaction, which establishes multiple stereogenic centers from a single precursor . The synthesis involves the use of (E,E)-farnesol as a starting material, which undergoes a cascade reaction to form the tricyclic aromadendrane core . This method is notable for its efficiency, completing the synthesis in only seven steps with an overall yield of 12-17% .

Industrial Production Methods:

Eigenschaften

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

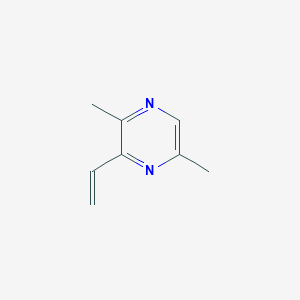

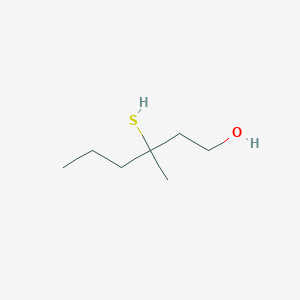

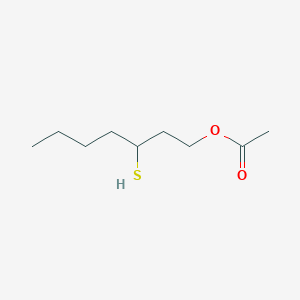

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[2-[[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoyl]amino]pentanoylamino]butanoate](/img/structure/B149216.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)